Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a triazole ring substituted with an ethyl group at the 3-position and an ethyl ester group at the 5-position.
Scientific Research Applications
Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research has shown its potential in designing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of agrochemicals and other industrial products due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-1,2,4-triazole-3-carboxylate
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 5-Amino-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-ethyl-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-8-6(10-9-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFAUWNVGUQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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